molecular formula C24H40O5 B12780522 Cholic acid, (carboxy-14C) CAS No. 32447-38-4

Cholic acid, (carboxy-14C)

Cat. No.: B12780522
CAS No.: 32447-38-4
M. Wt: 410.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-OZAOIJOWSA-N
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Description

Cholic acid-24-14c is a radiolabeled derivative of cholic acid, a primary bile acid produced in the liver. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The radiolabeling with carbon-14 at the 24th position allows for the tracking and study of the metabolic pathways and interactions of cholic acid within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholic acid-24-14c involves the incorporation of carbon-14 into the cholic acid molecule. One efficient method involves the use of potassium cyanide labeled with carbon-14. The key intermediate, 23-chloro-3α, 7α, 12α-triformyloxynorcholane, is synthesized by the degradation of triformyl-protected cholic acid. This intermediate is then further processed to yield cholic acid-24-14c .

Industrial Production Methods

Industrial production of cholic acid-24-14c follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the protection of functional groups, selective chlorination, and incorporation of the radiolabel. The final product is purified to ensure high radiochemical purity and specific activity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Cholic acid-24-14c undergoes various chemical reactions, including:

    Oxidation: Cholic acid can be oxidized to form 3-oxo derivatives.

    Reduction: Reduction reactions can convert oxo derivatives back to hydroxyl groups.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and oxo derivatives of cholic acid, which are useful for studying the metabolic pathways and interactions of bile acids.

Scientific Research Applications

Cholic acid-24-14c has numerous applications in scientific research:

    Chemistry: Used to study the chemical properties and reactions of bile acids.

    Biology: Helps in understanding the metabolism and transport of bile acids in biological systems.

    Medicine: Used in research related to liver function, bile acid synthesis disorders, and cholesterol metabolism.

    Industry: Employed in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

Cholic acid-24-14c exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It facilitates the emulsification and absorption of dietary fats and fat-soluble vitamins. The radiolabel allows researchers to track its movement and transformation within the body, providing insights into bile acid metabolism and its role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Chenodeoxycholic acid: Another primary bile acid with similar functions but different hydroxylation patterns.

    Deoxycholic acid: A secondary bile acid formed by the bacterial dehydroxylation of cholic acid.

    Lithocholic acid: Another secondary bile acid with distinct metabolic pathways.

Uniqueness

Cholic acid-24-14c is unique due to its radiolabeling with carbon-14, which allows for precise tracking and study of its metabolic pathways. This makes it an invaluable tool in research, providing detailed insights into the dynamics of bile acid metabolism that are not possible with non-labeled compounds .

Properties

CAS No.

32447-38-4

Molecular Formula

C24H40O5

Molecular Weight

410.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](114C)pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+2

InChI Key

BHQCQFFYRZLCQQ-OZAOIJOWSA-N

Isomeric SMILES

C[C@H](CC[14C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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